
N-(1-乙酰-3,4-二氢-2H-喹啉-7-基)-2,5-二甲苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide, also known as ADQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.
科学研究应用
抗菌活性
喹啉与磺酰胺部分结合已合成并评估了抗菌性能。已识别出对革兰氏阳性菌表现出显着活性的化合物,突出了此类衍生物作为抗菌剂的潜力 (应用化学中的生物界面研究,2019 年)。
抗癌和放射防护剂
据报道,合成了新型 4-(喹啉-1-基)苯磺酰胺衍生物,其中一些化合物与参考药物阿霉素相比显示出有趣的细胞毒活性。此外,一种化合物在小鼠中对 γ 辐照表现出体内放射防护活性,这为抗癌和放射防护研究提出了一个新途径 (药物研究,2008 年)。
阿尔茨海默病治疗
4-氨基-2,3-聚亚甲基-喹啉与对甲苯磺酰胺连接的杂合化合物被合成,作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的有效抑制剂,对 BChE 具有选择性。这表明它们具有治疗阿尔茨海默病的潜力,展示了可以阻断 AChE 诱导的 β-淀粉样蛋白聚集的双重结合位点,指向疾病的改良作用 (分子,2020 年)。
抗原生动物剂
基于喹喔啉的 1,3,4-恶二唑类被评估了其抗原生动物活性,对克氏锥虫表现出有希望的结果。短期体内模型中的先导化合物表明这些衍生物作为抗原生动物剂的潜力,突出了超出传统抗菌活性的治疗范围 (国际抗菌剂杂志,2017 年)。
作用机制
Target of Action
The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating cell proliferation, differentiation, and survival.
Mode of Action
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function.
Biochemical Pathways
The compound’s action primarily affects the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and induction of cell death.
Result of Action
The molecular and cellular effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide’s action include the inhibition of cell proliferation and potential induction of cell death . These effects could make the compound a candidate for antineoplastic activity.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPUNYMODWCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
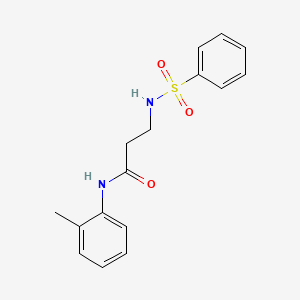
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2981271.png)
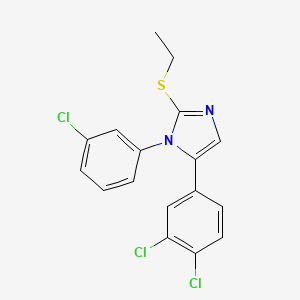
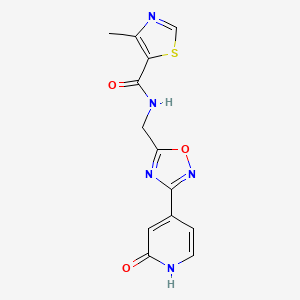
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

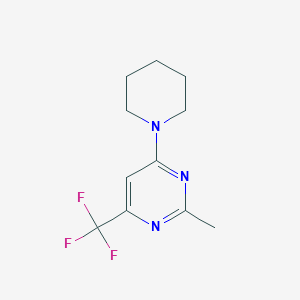
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)
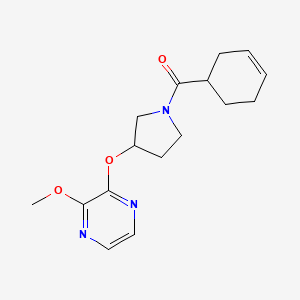

![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)